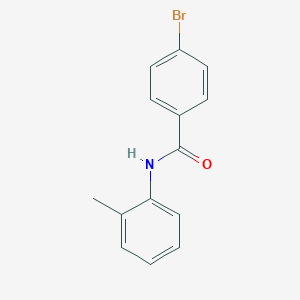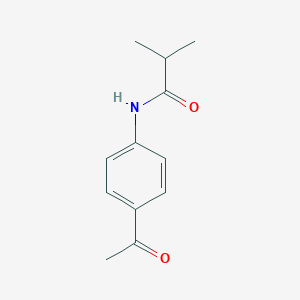
N-(4-acetylphenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-methylpropanamide (NAPMPA) is a synthetic compound that has been used in various scientific research applications. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions. NAPMPA has also been studied for its biochemical and physiological effects, and for its potential applications in lab experiments.
Applications De Recherche Scientifique
Crystal Structure and Spectroscopic Analysis
Research into compounds related to N-(4-acetylphenyl)-2-methylpropanamide often focuses on their crystal structure and spectroscopic properties. For example, a study on the crystalline organic compound N-(4-acetylphenyl)quinoline-3-carboxamide provides in-depth structural analysis through spectral characterization (FT-IR, NMR, UV-Vis spectroscopy) and X-ray diffraction, demonstrating the utility of these compounds in understanding molecular geometries and interactions (Polo-Cuadrado et al., 2021).
Synthesis and Antimicrobial Properties
Compounds containing the 4-acetylphenyl fragment have been synthesized and tested for their antibacterial and antifungal activities. For instance, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments demonstrated significant antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents (Baranovskyi et al., 2018).
Biological Evaluation and Molecular Modeling
N-(4-acetylphenyl)carbamothioyl derivatives have been synthesized and evaluated for their inhibitory properties against various enzymes, showcasing their potential in therapeutic applications. One particular study found that such a compound exhibited significant enzyme inhibition activity, suggesting its utility as a multitarget-directed ligand in drug development (Saeed et al., 2022).
Photopolymerization and Material Science
Research into N-(4-acetylphenyl)-2-methylpropanamide analogues has also extended into material science, where their potential as photoinitiators in nitroxide-mediated photopolymerization has been explored. This application demonstrates the role of these compounds in advancing polymer chemistry and material engineering (Guillaneuf et al., 2010).
Mécanisme D'action
Target of Action
The primary targets of N-(4-acetylphenyl)-2-methylpropanamide are the enzymes acetyl cholinesterase (AChE) and butyl cholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system .
Mode of Action
N-(4-acetylphenyl)-2-methylpropanamide interacts with its targets, AChE and BChE, by inhibiting their activity . The compound exhibits stronger interactions with AChE and BChE with binding energies of -7.5 and -7.6 kcal/mol, respectively . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter .
Biochemical Pathways
The inhibition of AChE and BChE by N-(4-acetylphenyl)-2-methylpropanamide affects the cholinergic pathway . This pathway is involved in many physiological functions, including muscle movement, breathing, heart rate, learning, and memory. The increase in acetylcholine concentration due to the inhibition of AChE and BChE can lead to enhanced signal transmission in the cholinergic pathway .
Result of Action
The inhibition of AChE and BChE by N-(4-acetylphenyl)-2-methylpropanamide leads to an increase in acetylcholine levels . This can enhance signal transmission in the nervous system, potentially affecting various physiological functions such as muscle movement, breathing, heart rate, learning, and memory .
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(2)12(15)13-11-6-4-10(5-7-11)9(3)14/h4-8H,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYFWHKFMKTHDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



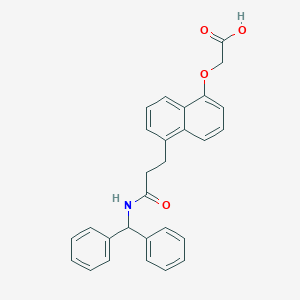

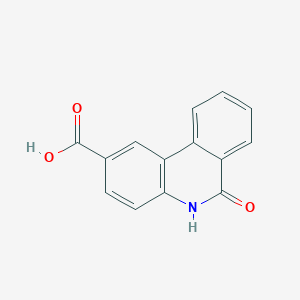
![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)
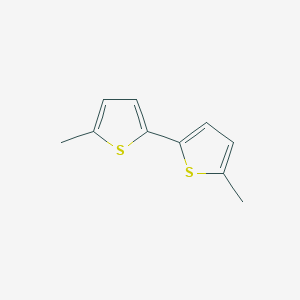

![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)


![(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B172121.png)
![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)
